N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
Description
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a methoxy group at position 4 and a nitro group at position 3. This structural arrangement confers unique electronic and steric properties, making the compound a candidate for pharmacological studies, particularly in enzyme inhibition or agrochemical applications due to the nitro group’s electron-withdrawing effects and the thiadiazole ring’s known bioactivity .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c1-26-14-7-4-11(9-13(14)22(24)25)16(23)19-17-21-20-15(27-17)8-10-2-5-12(18)6-3-10/h2-7,9H,8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLRAARTTURUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nucleophilic Substitution: The thiol is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form the final product, N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide.
Chemical Reactions Analysis
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has potential therapeutic applications, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues are derivatives of 1,3,4-thiadiazole-2-yl benzamides or acetamides with variations in substituents. Key comparisons include:
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring , which contributes to its biological activity. The presence of a 4-chlorobenzyl group and a methoxy-nitrobenzamide moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide |
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 345.81 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide have shown effectiveness against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
- Mechanism of Action :
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cells.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Anticancer Activity :
- A study tested the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results showed a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.
- Apoptosis was confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy :
- In vitro studies revealed that N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Comparative Analysis with Other Thiadiazole Derivatives
A comparative analysis was conducted with other known thiadiazole derivatives to highlight the unique properties of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide.
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-... | 12 (MCF-7), 15 (A549) | 32 (S. aureus), 32 (E. coli) |
| N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]-benzamide | 20 (MCF-7) | 64 (S. aureus), 64 (E. coli) |
| N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-benzamide | 25 (MCF-7) | 128 (S. aureus), 128 (E. coli) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
